2-Bromoterephthalic acid

Catalog No.
S661998
CAS No.
586-35-6
M.F
C8H5BrO4
M. Wt
245.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoterephthalic acid

CAS Number

586-35-6

Product Name

2-Bromoterephthalic acid

IUPAC Name

2-bromoterephthalic acid

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

QPBGNSFASPVGTP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O

Solubility

0.01 M

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O

Proteomics Research

-BrPTA is a crucial component in the cleavable cross-linker disuccinimidyl suberate (DSS), which plays a vital role in proteomics research. DSS covalently binds to primary amines present in protein molecules, enabling the identification and characterization of protein-protein interactions and protein complexes. This technique, known as cross-linking mass spectrometry (XL-MS), has revolutionized the understanding of protein function and cellular networks.

Organic Synthesis

2-BrPTA serves as a valuable starting material and intermediate in various organic synthesis reactions []. Its unique chemical structure, featuring a combination of a carboxylic acid group and a bromine atom, allows for diverse transformations. Researchers utilize 2-BrPTA in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals [, ].

2-BrTPA is an aromatic carboxylic acid with a bromine atom attached to the benzene ring at the second position relative to the two carboxyl groups (COOH). It is a white crystalline solid at room temperature [].

The origin of 2-BrTPA can be through various synthetic routes, but it's not naturally occurring. Scientific research explores its potential applications in areas like polymer synthesis and medicinal chemistry.


Molecular Structure Analysis

The key feature of 2-BrTPA's structure is the combination of the aromatic benzene ring with the electron-withdrawing bromine atom and the two electron-donating carboxyl groups. This creates a polar molecule with distinct functionalities. The bromine atom's presence disrupts the symmetry of the terephthalic acid molecule, potentially impacting its reactivity and physical properties [].

Another notable aspect is the presence of two carboxylic acid groups. These functional groups can participate in various chemical reactions, such as condensation reactions for polymer synthesis or forming ionic bonds with metals for potential applications in coordination chemistry.


Chemical Reactions Analysis

Synthesis

There are several reported methods for synthesizing 2-BrTPA. One common approach involves bromination of terephthalic acid using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Balanced chemical equation:

C6H4(COOH)2 (terephthalic acid) + Br2 -> C6H3Br(COOH)2 (2-BrTPA) + HBr

Other Reactions

2-BrTPA can undergo various reactions due to its functional groups. These include:

  • Esterification: Reaction with alcohols to form esters.
  • Amide formation: Reaction with amines to form amides.
  • Decarboxylation: Removal of a carboxyl group under specific conditions.

Physical And Chemical Properties Analysis

  • Melting point: 295-297 °C (literature value) [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Data on specific solubility is limited, but it's expected to be moderately soluble in polar organic solvents like ethanol or dimethylformamide due to the presence of carboxyl groups.
  • Stability: Relatively stable under normal storage conditions but can decompose at high temperatures [].

Data limitations

Extensive data on physical and chemical properties like solubility or pKa values for 2-BrTPA is scarce and requires further investigation.

  • Act as a precursor for the synthesis of new bioactive molecules due to its reactive functional groups.
  • Participate in metal chelation due to the carboxyl groups, potentially impacting biological processes involving metal ions.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

586-35-6

Wikipedia

2-Bromoterephthalic acid

Dates

Modify: 2023-08-15

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